4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde
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Overview
Description
4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde is an organic compound characterized by the presence of a triazinane ring substituted with three benzaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde typically involves the condensation of benzaldehyde with triazinane derivatives under controlled conditions. One common method includes the reaction of benzaldehyde with 1,3,5-triazinane in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the triazinane ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Similar structure but with amino groups instead of aldehyde groups.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Contains sulfur atoms in place of oxygen atoms in the triazinane ring.
2,4,6-Triamino-1,3,5-triazine: Contains amino groups instead of aldehyde groups.
Uniqueness
4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde is unique due to its combination of aldehyde groups and a triazinane ring, which imparts distinct reactivity and potential for forming complex structures. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-[3,5-bis(4-formylphenyl)-1,3,5-triazinan-1-yl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-13-19-1-7-22(8-2-19)25-16-26(23-9-3-20(14-29)4-10-23)18-27(17-25)24-11-5-21(15-30)6-12-24/h1-15H,16-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGIIVWYIUNRMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN(CN1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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